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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism
of action for ARM165, a novel heterobifunctional degrader molecule, and its effects on the
myeloid cell lineage, with a specific focus on Acute Myeloid Leukemia (AML).

Executive Summary

ARM165 is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the
degradation of the catalytic subunit of phosphoinositide 3-kinase gamma (P13Ky), PIK3CG.[1]
[2][3][4][5] Research has identified the PIK3CG/p110y—PIK3R5/p101 axis as a critical pro-
survival signaling module in AML cells, with its expression largely restricted to the myeloid
compartment.[1][4] By targeting PIK3CG for degradation, ARM165 effectively ablates
downstream AKT signaling, leading to potent anti-leukemic effects.[1][2][4] Preclinical studies
have demonstrated the superiority of ARM165 over small-molecule inhibitors of PI3Ky,
showecasing its potential as a therapeutic strategy for AML, both as a monotherapy and in
combination with existing treatments like venetoclax.[1][3]

Mechanism of Action: The PI3Ky-AKT Signaling Axis
in AML
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In acute myeloid leukemia, the PI3Ky signaling pathway is a key driver of cell survival and
proliferation.[1] The catalytic subunit PIK3CG, in complex with its regulatory subunit PIK3R5,
activates the downstream kinase AKT.[1] This signaling cascade promotes cell growth and

survival.

ARM165 is a heterobifunctional molecule that co-opts the cell's natural protein disposal
machinery. It is designed based on the structure of the PI3Ky small-molecule inhibitor AZ2.[1]
One end of ARM165 binds to PIK3CG, while the other end binds to an E3 ubiquitin ligase. This
proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome.
The specific degradation of PIK3CG leads to a sustained shutdown of AKT signaling, ultimately
reducing the viability of AML cells.[1]
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Caption: Mechanism of action of ARM165 in AML cells.
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Quantitative Data on the Effects of ARM165

The following tables summarize the key quantitative findings from preclinical evaluations of
ARM165.

Table 1: In Vitro Efficacy of ARM165 in AML and Non-AML Cell Lines

Compound Cell Type IC50 (pM) Notes

ARM165 significantly
reduced the viability of
AML cells. Specific

Data indicates high IC50 values were not
ARM165 AML Cells _ .
potency available in the
reviewed abstracts but
were shown to be
superior to AZ2.
The degrader function
AZ2 (parental Less potent than of ARM165 improves
S AML Cells ] )
inhibitor) ARM165 efficacy over simple
inhibition.
ARM204 (non- Demonstrates the
PIK3CG-targeting AML Cells High (inactive) target specificity of
control) ARM165.

Did not reduce

viability or colony-
ARM165 Non-AML Cell Lines High (inactive) forming capacity,

confirming myeloid-

lineage specificity.[1]

Data synthesized from representative growth inhibition curves presented in supplementary
materials of the primary research.[6]

Table 2: In Vivo Effects of ARM165 in Murine Models of AML

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://communities.springernature.com/posts/targeting-a-lineage-specific-pi3k-akt-signaling-molecule-in-acute-myeloid-leukemia-using-a-heterobifunctional-degrader-molecule
https://www.researchgate.net/figure/a-Synthetic-scheme-for-the-synthesis-of-non-PIK3CG-targeting-control-compound-for_fig7_381008318
https://www.benchchem.com/product/b15619388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mouse Model Treatment Key Outcomes

) Significantly reduced disease
Syngeneic (CBFB-Myh11-

driven AML)

ARM165 burden in bone marrow,

spleen, and blood.[1]

] ] Significantly reduced disease
Xenotransplantation (Primary

AML patient cells)

ARM165 burden in bone marrow,

spleen, and blood.[1]

Syngeneic & Potentiated the anti-leukemic
] ARM165 + Venetoclax
Xenotransplantation effect of venetoclax.[1]

Experimental Protocols and Methodologies

The following section details the methodologies employed in the preclinical assessment of
ARM165.

In Vitro Assays
o Cell Viability Assays:

o Objective: To determine the concentration-dependent effect of ARM165 on the viability of
AML and non-AML cell lines.

o General Protocol: Cells were plated in 96-well plates and treated with increasing
concentrations of ARM165, the parental inhibitor AZ2, or a non-targeting control. After a
defined incubation period (e.g., 72 hours), cell viability was assessed using a standard
method such as the MTT or CellTiter-Glo assay. IC50 values were calculated from the
resulting dose-response curves.[7]

e Colony-Forming Assays:

o Objective: To assess the long-term effect of ARM165 on the proliferative capacity of AML
cells.

o General Protocol: AML cells were treated with ARM165 for a specified duration. Following
treatment, cells were washed and plated in methylcellulose-based medium. Colonies were
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allowed to form over a period of 10-14 days, after which they were stained and counted. A
reduction in colony number indicates an anti-proliferative effect.

o Western Blotting:

o Objective: To confirm the degradation of PIK3CG and assess the impact on downstream
AKT signaling.

o General Protocol: AML cells were treated with ARM165 for various time points. Cell
lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then
transferred to a membrane and probed with primary antibodies specific for PIK3CG,
phospho-AKT, total AKT, and a loading control (e.g., GAPDH). A decrease in PIK3CG and
phospho-AKT levels, without a change in total AKT, would confirm the mechanism of
action.[1]

o Unbiased Proteomics:
o Objective: To determine the specificity of ARM165-induced protein degradation.

o General Protocol: AML cells were treated with either ARM165 or a vehicle control. Cell
lysates were collected, and proteins were digested into peptides. Peptides were then
analyzed by mass spectrometry to identify and quantify the abundance of thousands of
proteins. A specific decrease in PIK3CG levels in the ARM165-treated group would
demonstrate the selectivity of the degrader.[1]

In Vivo Murine Models

o Objective: To evaluate the anti-leukemic efficacy and safety of ARM165 in a living organism.
e General Protocol:

o Model Generation: Two primary models were used: a syngeneic model created by
injecting CBFB-Myh11-driven murine AML cells into immunocompetent mice, and a
patient-derived xenograft (PDX) model where primary human AML cells were transplanted
into immunodeficient mice.[1]

o Treatment: Once leukemia was established, mice were treated with ARM165 (a toxicity
study in naive mice used a dose of 0.051 mg/kg via IV injection for seven consecutive
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days), a vehicle control, and/or in combination with venetoclax.[1][5]

o Monitoring and Endpoint Analysis: Disease progression was monitored by assessing the
percentage of leukemic cells in the peripheral blood, bone marrow, and spleen via flow
cytometry. At the end of the study, tissues were harvested for further analysis.[1]
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Caption: Preclinical evaluation workflow for ARM165.

Conclusion and Future Directions

ARM165 represents a promising, highly specific therapeutic strategy for Acute Myeloid
Leukemia. By leveraging the cell's own protein degradation machinery, ARM165 achieves a
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sustained and potent inhibition of the PI3Ky-AKT pathway, which is critical for AML cell survival.
[1] The myeloid-lineage-restricted expression of its target, PIK3CG, suggests a favorable
therapeutic window, potentially minimizing the off-target effects often associated with
conventional chemotherapies.[1]

The preclinical data strongly support the continued development of ARM165. Future studies
will likely focus on optimizing the in vivo efficacy, delivery, and pharmacokinetic properties of
P13Ky-targeting degrader molecules.[1] Furthermore, the synergistic effect observed with
venetoclax opens a promising avenue for combination therapies in AML, potentially overcoming
resistance mechanisms and improving patient outcomes.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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